molecular formula C7H3Cl3O2 B1346907 2,4,5-Trichlorobenzoic acid CAS No. 50-82-8

2,4,5-Trichlorobenzoic acid

Cat. No.: B1346907
CAS No.: 50-82-8
M. Wt: 225.5 g/mol
InChI Key: PTFNNDHASFGWFI-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzoic acid is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

2,4,5-Trichlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of herbicides, pesticides, and other agrochemicals

Safety and Hazards

2,4,5-Trichlorobenzoic acid is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

2,4,5-Trichlorobenzoic acid (2,4,5-T) is a chlorinated aromatic compound that is primarily used as a herbicide . The primary targets of 2,4,5-T are the enzymes involved in cell respiration, particularly those related to the glutathione pathway .

Mode of Action

The compound interacts with its targets by inhibiting the glutathione-related enzymes, thereby disrupting cell respiration . This interaction leads to the death of the target organisms, making 2,4,5-T an effective herbicide.

Biochemical Pathways

The biochemical pathways affected by 2,4,5-T are primarily those related to cell respiration and the glutathione pathway . The inhibition of these pathways leads to the death of the target organisms. Additionally, 2,4,5-T can be transformed into other compounds such as 3-carbamyl-2,4,5-trichlorobenzoic acid, which can also have effects on the environment .

Pharmacokinetics

It is known that the compound is highly soluble in water and most organic solvents . This suggests that it can be easily absorbed and distributed in the environment. The compound is considered volatile, which may influence its distribution and persistence in the environment .

Result of Action

The primary result of the action of 2,4,5-T is the death of the target organisms due to the disruption of cell respiration . This makes it an effective herbicide. For example, some chlorobenzoic acids have been shown to cause genomic damage to tobacco plants and are toxic to aquatic organisms such as algae, fish, and Daphnia .

Action Environment

The action of 2,4,5-T can be influenced by various environmental factors. For example, the sorption of 2,4,5-T is influenced by the presence of organic carbon and metal oxide phases in the soil . The compound’s action can also be affected by the pH of the environment, with lower pH enhancing the sorption of 2,4,5-T . Furthermore, the compound’s action can be impeded under anoxic conditions due to the reductive dissolution of iron compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorobenzoic acid typically involves the chlorination of benzoic acid or its derivatives. One common method is the direct chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can be oxidized to form more complex compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chlorinated benzoic acids, phenols, and other derivatives depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • 2,3,5-Trichlorobenzoic acid
  • 2,4,6-Trichlorobenzoic acid
  • 2,4,5-Trichlorophenoxyacetic acid

Comparison: 2,4,5-Trichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 2,3,5-Trichlorobenzoic acid and 2,4,6-Trichlorobenzoic acid, it has different reactivity and applications. 2,4,5-Trichlorophenoxyacetic acid, on the other hand, is a herbicide with different functional groups and uses .

Properties

IUPAC Name

2,4,5-trichlorobenzoic acid
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InChI

InChI=1S/C7H3Cl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFNNDHASFGWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075332
Record name 2,4,5-Trichlorobenzoic acid
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Molecular Weight

225.5 g/mol
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CAS No.

50-82-8
Record name 2,4,5-Trichlorobenzoic acid
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Record name 2,4,5-Trichlorobenzoic acid
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Record name Benzoic acid, 2,4,5-trichloro-
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Record name 2,4,5-Trichlorobenzoic acid
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Record name 2,4,5-Trichlorobenzoic acid
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Record name 2,4,5-TRICHLOROBENZOIC ACID
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Synthesis routes and methods

Procedure details

7.6 g (25mmol) of 2,4,5-trichloro-2'-fluorobenzophenone, 4.3 g (0.115 mol) of 90% hydrogen peroxide and 0.25 g of 2-nitrobenzoselenic acid were stirred for 24 h in 50 ml of dichloromethane. The insoluble constituents were then filtered off, water was added and the organic phase was separated off. After removal of the solvent, the residue was heated with 120 g of 60% sulfuric acid for 8 h to hydrolyze the ester present. 1.55 g (13.8 mmol, 55%) of 2-fluorophenol could then be separated off by steam distillation. 4.8 g (21 mmol, 85%) of 2,4,5-trichlorobenzoic acid (crude (GC) ca. 95%) were isolated from the mother liquor.
Name
2,4,5-trichloro-2'-fluorobenzophenone
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-nitrobenzoselenic acid
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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